2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid
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Overview
Description
2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid typically involves the cyclocondensation reaction of appropriate precursors. One common method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . The reaction is carried out in ethanol to produce a high-purity product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like Mn(OTf)2 and t-BuOOH.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: Sodium borohydride in an appropriate solvent like ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor in various biological pathways.
Medicine: Explored for its cytotoxicity against cancer cell lines, such as glioblastoma.
Industry: Employed as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 2,3-Cyclopentenopyridine
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
Uniqueness
2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H9N3O2/c9-8-10-3-5-1-4(7(12)13)2-6(5)11-8/h3-4H,1-2H2,(H,12,13)(H2,9,10,11) |
InChI Key |
DDBMFRBMEZQJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=NC(=NC=C21)N)C(=O)O |
Origin of Product |
United States |
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